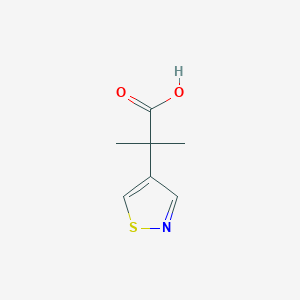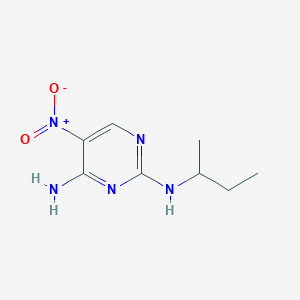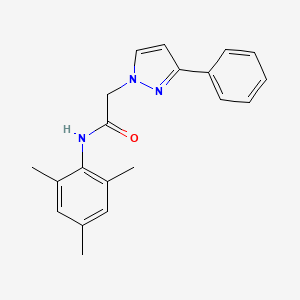
2-(Isothiazol-4-YL)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Isothiazol-4-yl)acetic acid” is a chemical compound with the molecular formula C5H5NO2S. It has a molecular weight of 143.16 . It is used in research and is a part of the heterocyclic building blocks and aromatic heterocycles .
Synthesis Analysis
The synthesis of isothiazoles, including “2-(Isothiazol-4-yl)acetic acid”, involves metalation chemistry. Examples of ring metalation, lateral metalation, and utilization of metalated isothiazoles in transition metal-catalyzed coupling reactions are presented .Molecular Structure Analysis
The molecular structure of “2-(Isothiazol-4-yl)acetic acid” consists of a five-membered isothiazole ring attached to an acetic acid group .Chemical Reactions Analysis
The chemical reactions involving isothiazoles such as “2-(Isothiazol-4-yl)acetic acid” include ring metalation and lateral metalation. These reactions are often used in transition metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Isothiazol-4-yl)acetic acid” include a molecular weight of 143.16 and a molecular formula of C5H5NO2S . Other specific properties like boiling point were not available in the sources I found .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
AT21227: has been identified as a compound with potential medicinal properties due to the biological activities associated with isothiazole derivatives . These compounds have been explored for their antiviral, antibacterial, anticancer, and antifungal activities. In drug design, AT21227 could serve as a scaffold for developing new therapeutic agents targeting diseases such as depression, schizophrenia, Alzheimer’s, insomnia, pain, type 2 diabetes, diabetic retinopathy, rheumatoid arthritis, and psoriasis.
Agricultural Chemistry
In agriculture, compounds like AT21227 are of interest for their potential use as precursors to agrochemicals . The isothiazole ring system is known for its role in the development of pesticides and herbicides. Research into AT21227 could lead to the synthesis of new compounds that help protect crops from pests and diseases, contributing to increased agricultural productivity.
Material Science
The isothiazole moiety in AT21227 can be utilized in material science for the synthesis of novel polymers and coatings . These materials could exhibit unique properties such as enhanced durability, resistance to environmental stressors, and improved performance in industrial applications.
Environmental Science
Isothiazole derivatives, including AT21227 , may play a role in environmental science by serving as intermediates in the synthesis of compounds used for environmental remediation . They could be used to develop agents that detoxify pollutants, aiding in the cleanup of contaminated sites and improving environmental health.
Biochemistry
In biochemistry, AT21227 could be used to study enzyme-substrate interactions, particularly in systems where isothiazole-based substrates are involved . Understanding these interactions can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors for therapeutic use.
Pharmacology
The pharmacological applications of AT21227 are linked to its potential biological activities. It could be used as a starting point for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles . Research in this area could lead to the discovery of new drugs with better efficacy and reduced side effects for various medical conditions.
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include at21227, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, including AT21227, are known to interact with various biological targets, leading to a range of effects . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of AT21227.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of AT21227.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets of AT21227.
Propiedades
IUPAC Name |
2-methyl-2-(1,2-thiazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-8-11-4-5/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXTVGNHPARVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782514-67-3 |
Source


|
| Record name | 2-methyl-2-(1,2-thiazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870109.png)

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)


![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)

![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)



![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

